molecular formula C23H38O4 B584892 2-Arachidonoyl glycerol-d5 CAS No. 1215168-37-8

2-Arachidonoyl glycerol-d5

Cat. No. B584892
CAS RN: 1215168-37-8
M. Wt: 383.584
InChI Key: RCRCTBLIHCHWDZ-BGRPFJIQSA-N
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Description

2-Arachidonoyl glycerol-d5 (2-AG-d5) is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids . It acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .


Synthesis Analysis

The synthesis of 2-AG from dihydroxyacetone was selected as a research goal to try to improve yield over older published synthetic methods . It is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids .


Molecular Structure Analysis

The molecular formula of this compound is C23H33D5O4 . It has a molecular weight of 383.57 . The structure of 2-AG-d5 is similar to that of the main active principle of Cannabis plants, Δ9-tetrahydrocannabinol (THC) .


Chemical Reactions Analysis

At a concentration of 0.3 nM, 2-AG induces a rapid, transient increase in intracellular free calcium in NG108-15 neuroblastoma X glioma cells through a CB1 receptor-dependent mechanism . 2-AG is metabolized in vitro by MAG lipase and fatty acid amide hydrolase, with MAG lipase likely being the principle metabolizing enzyme in vivo .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H33D5O4 . It has a formula weight of 383.6 . It is soluble in DMSO (10 mg/ml), Ethanol (Miscible), and PBS (7.2) (~150 µg/ml) .

Scientific Research Applications

  • Antinociceptive Effects : 2-Arachidonoyl glycerol (2-AG) exhibits central antinociceptive properties, acting through cannabinoid receptors, particularly CB2 receptors, in pain modulation (Guindon, Desroches, & Beaulieu, 2007).

  • Entourage Effect : In the presence of certain fatty acid glycerol esters, 2-AG's binding and inhibitory effects on adenylyl cyclase via cannabinoid receptors are significantly potentiated. This suggests that 2-AG's biological activity can be enhanced by related endogenous 2-acyl-glycerols (Ben-Shabat et al., 1998).

  • Role in Blood Pressure Regulation : 2-Arachidonoyl glycerol can significantly reduce blood pressure in rats, suggesting its potential as a hypotensive agent. It is produced in rat aorta upon stimulation by carbachol, an acetylcholine receptor agonist (Mechoulam et al., 1998).

  • Synaptic Modulation : 2-AG is involved in synaptic retrograde modulation in the central nervous system, particularly in cerebellar and hippocampal neurons. The enzyme diacylglycerol lipase-α (DAGLα), crucial for 2-AG biosynthesis, is found in specific subcellular locations related to synaptic activity (Yoshida et al., 2006).

  • Synthesis Methods : Studies have focused on improving methods for synthesizing 2-AG, highlighting approaches that are more economical and environmentally friendly, with potential applications in research and therapeutic development (Wang et al., 2014).

  • Analytical Standards for Quantification : Methods have been developed to create deuterated standards for the analysis of 2-AG, essential for quantitative and qualitative assessment in research, particularly in studies involving Caenorhabditis elegans (Fernández de Luco et al., 2019).

  • Measurement Pitfalls : The accurate measurement of 2-AG in biological samples is challenging due to spontaneous isomerization to biologically inactive forms. Studies have highlighted the need for specific detection methods to avoid inaccuracies in concentration measurement (Vogeser & Schelling, 2007).

  • Inflammation Regulation : 2-AG plays a significant role in inflammation, with effects that are not always mediated by cannabinoid receptors. This is due to the presence of an arachidonic acid molecule in its structure, which is a precursor of various bioactive lipids with pro- or anti-inflammatory properties (Turcotte, Chouinard, Lefebvre, & Flamand, 2015).

Mechanism of Action

2-AG-d5 acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .

Safety and Hazards

The safety and hazards associated with 2-Arachidonoyl glycerol-d5 include Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Flam. Liq. 2 .

properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRCTBLIHCHWDZ-BGRPFJIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680630
Record name 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215168-37-8
Record name 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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